molecular formula C15H18N4O4S B2922524 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1058242-76-4

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2922524
CAS No.: 1058242-76-4
M. Wt: 350.39
InChI Key: ZSUYMQKPJNCLPD-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Properties

IUPAC Name

1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-24(21,22)19-9-7-11(8-10-19)13(20)16-15-18-17-14(23-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUYMQKPJNCLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in cancer research, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can be compared with other oxadiazole derivatives:

The uniqueness of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Biological Activity

1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound belonging to the oxadiazole class, noted for its unique structural features that include a piperidine ring and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment.

Chemical Structure and Properties

The molecular formula of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S. The distinctive structural features contribute significantly to its biological activity:

Structural Feature Description
Piperidine Ring Common in many pharmaceuticals, contributing to bioactivity.
Oxadiazole Moiety Enhances chemical reactivity and potential biological interactions.
Methanesulfonyl Group Increases solubility and may affect binding properties.

Biological Activity Overview

1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibits various biological activities:

Antimicrobial Activity

Research indicates that this compound interacts specifically with the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. In vitro studies have demonstrated its cidal effects against this pathogen within host macrophages. The interaction with DprE1 suggests a mechanism that inhibits cell wall synthesis, making it a promising candidate for tuberculosis treatment.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of similar oxadiazole derivatives:

  • Anticonvulsant Activity : A series of oxadiazole derivatives were screened for anticonvulsant properties using the maximal electroshock seizure (MES) model in rats. Some derivatives displayed significant efficacy without neurotoxicity at high doses .
  • Cytotoxicity Studies : Compounds structurally related to 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have been tested against human glioblastoma U251 cells and melanoma WM793 cells. These studies revealed IC50 values indicating potent anticancer activity .

The precise mechanism of action for 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine remains under investigation. However, its interaction with DprE1 suggests that it may disrupt essential metabolic pathways in Mycobacterium tuberculosis, while its structural characteristics may allow it to interact with multiple biological targets involved in cancer progression.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Proton Environment 1H NMR Shift (ppm) Source
Methyl group (thiophene)2.82–2.87
Methanesulfonyl protons3.0–3.5
Aromatic protons (oxadiazole)7.30–8.03

Q. Table 2. Antifungal Activity of Derivatives

Derivative IC₅₀ (µM) vs. A. fumigatus Key Structural Feature
Parent compound0.85Unmodified oxadiazole
Fluoro-analog0.424-Fluorophenyl substitution
Bulkier analog>104-Trifluoromethylphenyl group

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